

# Manufacturing methods for C.I. Disperse Blue 165:1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Manufacturing of C.I. Disperse Blue 165:1

This guide provides a comprehensive overview of the manufacturing methods for C.I. **Disperse Blue 165:1** (CAS No. 86836-00-2), a monoazo disperse dye. The content is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development, offering detailed insights into its synthesis, experimental protocols, and physicochemical properties.

# **Physicochemical Properties**

C.I. **Disperse Blue 165:1** is a dark blue powder known for its application in dyeing synthetic fibers.[1] A summary of its key properties is presented below.



Property	Value
C.I. Name	Disperse Blue 165:1
C.I. Number	113357
CAS Number	86836-00-2
Molecular Formula	C24H21N7O5
Molecular Weight	487.47 g/mol
Appearance	Dark blue powder
Chemical Class	Monoazo

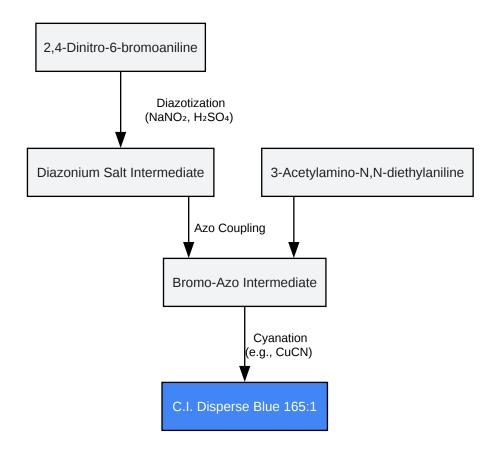
## **Manufacturing Process**

The synthesis of C.I. **Disperse Blue 165:1** is a multi-step process that involves three primary stages:

- Diazotization: The process begins with the diazotization of 2,4-Dinitro-6-bromoaniline. This reaction converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate.
- Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling component, 3-Acetylamino-N,N-diethylaniline. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), creating the chromophore of the dye.
- Cyanation: In the final step, the bromo-substituted intermediate undergoes a cyanation reaction, where the bromine atom is replaced by a cyano group (-CN) to yield the final C.I. **Disperse Blue 165:1** dye.

The overall synthesis workflow is illustrated in the diagram below.





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Caption: Synthesis workflow for C.I. Disperse Blue 165:1.

## **Experimental Protocols**

The following are representative experimental protocols for the laboratory-scale synthesis of C.I. **Disperse Blue 165:1**. Note that precise industrial protocols are often proprietary and may vary.

## Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

This protocol describes the formation of the diazonium salt of 2,4-Dinitro-6-bromoaniline.

- Reagents and Materials:
  - 2,4-Dinitro-6-bromoaniline
  - Concentrated Sulfuric Acid (e.g., 98%) or Nitrosylsulfuric Acid (40%)



- Sodium Nitrite (if using sulfuric acid)
- Ice
- Reaction vessel with stirring and temperature control
- Procedure:
  - In a reaction vessel, prepare a solution of sulfuric acid.
  - Cool the acid solution to 0-5°C using an ice bath.
  - Slowly add 2,4-Dinitro-6-bromoaniline to the cooled acid with continuous stirring to form a suspension.
  - If using sodium nitrite, prepare a concentrated aqueous solution and add it dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0-5°C to prevent decomposition of the diazonium salt.
  - Alternatively, add nitrosylsulfuric acid dropwise to the amine suspension while maintaining the low temperature.
  - Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the diazotization reaction is finished. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

## **Step 2: Azo Coupling**

This protocol details the reaction of the diazonium salt with the coupling component to form the bromo-azo intermediate.

- Reagents and Materials:
  - Diazonium salt solution from Step 1
  - 3-Acetylamino-N,N-diethylaniline
  - Aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate)



- Ice
- Reaction vessel with efficient stirring
- Procedure:
  - In a separate vessel, dissolve 3-Acetylamino-N,N-diethylaniline in an aqueous alkaline solution.
  - Cool the solution of the coupling component to 0-5°C in an ice bath.
  - Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution with constant and vigorous stirring. An intensely colored precipitate of the bromo-azo intermediate should form immediately.
  - Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the coupling reaction goes to completion.
  - Isolate the precipitated intermediate by vacuum filtration and wash with cold water to remove excess acid and salts.

## **Step 3: Cyanation**

This protocol describes the replacement of the bromine atom with a cyano group.

- Reagents and Materials:
  - Bromo-azo intermediate from Step 2
  - Cuprous Cyanide (CuCN) or other suitable cyanide source
  - Solvent (e.g., Dimethylformamide DMF)
  - Reaction vessel with heating and reflux capabilities
- Procedure:
  - Suspend the bromo-azo intermediate in a suitable solvent, such as DMF, in a reaction vessel.



- Add cuprous cyanide to the suspension.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a large volume of cold water or an ice/water mixture to precipitate the crude C.I. Disperse Blue 165:1.
- Isolate the crude product by vacuum filtration.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid)
   to achieve the desired purity.
- Dry the final product under vacuum.

## **Data Presentation**

The following table summarizes the key reactants and general conditions for the synthesis of C.I. **Disperse Blue 165:1**. Quantitative data such as yields and specific reaction times are highly dependent on the reaction scale and specific process parameters and are not consistently reported in publicly available literature.

Step	Key Reactants	Key Reagents	General Conditions
Diazotization	2,4-Dinitro-6- bromoaniline	NaNO2 and H2SO4, or Nitrosylsulfuric Acid	0-5°C, Aqueous acidic medium
Azo Coupling	Diazonium Salt, 3- Acetylamino-N,N- diethylaniline	Alkaline medium (e.g., NaOH)	0-5°C
Cyanation	Bromo-Azo Intermediate	Cuprous Cyanide (CuCN)	Elevated temperature in a polar aprotic solvent (e.g., DMF)



The experimental workflow for the synthesis and purification of C.I. **Disperse Blue 165:1** is outlined in the diagram below.



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Caption: General experimental workflow for C.I. Disperse Blue 165:1.

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## References

- 1. worlddyevariety.com [worlddyevariety.com]
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   BenchChem, [2025]. [Online PDF]. Available at:
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